1,1-Dichloropropene

Beschreibung

Historical Context and Discovery of 1,1-Dichloropropene

The emergence of this compound is rooted in the broader advancements in halogenated hydrocarbon chemistry that took place during the twentieth century. fishersci.com Early investigations into chlorinated propane (B168953) derivatives led to the systematic study of these compounds, with particular focus on the controlled chlorination of propane. fishersci.com This foundational work laid the groundwork for the development of industrial production methods. fishersci.com

During the mid-twentieth century, researchers initiated earnest studies into the reactivity patterns of various dichloropropane isomers, which contributed to the understanding and recognition of compounds like this compound. fishersci.com Its synthesis methodologies were closely linked to the evolution of radical chlorination techniques. fishersci.com Initial production approaches involved the direct chlorination of propane using chlorine gas in the presence of ultraviolet light or radical initiators, processes that necessitated precise temperature control to mitigate the formation of undesirable by-products. fishersci.com These early synthetic principles continue to inform modern production methods. fishersci.com

Nomenclature and Isomeric Considerations of Dichloropropenes

The systematic name for this compound, according to IUPAC nomenclature, is 1,1-dichloroprop-1-ene. sigmaaldrich.comchem960.combmrb.io It is also known by synonyms such as 1,1-Dichloro-1-propene and 1,1-Dichloropropylene. sigmaaldrich.comchem960.comnist.govchem960.com

Dichloropropenes are a class of compounds with the molecular formula C₃H₄Cl₂. wikipedia.orgwikipedia.org Beyond this compound, several other isomers exist, each differentiated by the positions of the two chlorine atoms on the three-carbon propene chain. These isomers include:

1,2-Dichloropropene wikipedia.org

cis-1,3-Dichloropropene wikipedia.org

trans-1,3-Dichloropropene wikipedia.org

2,3-Dichloropropene wikipedia.org

3,3-Dichloropropene wikipedia.org

The specific placement of the chlorine atoms, particularly the geminal dichloride arrangement in this compound, significantly influences its chemical reactivity and application potential when compared to its structural analogs. fishersci.com

Significance of this compound in Contemporary Chemical Research

This compound holds a notable position in contemporary chemical research due to its versatile reactivity profile. It serves as a valuable starting material in organic synthesis, particularly for the creation of other chlorinated compounds. fishersci.comfishersci.com For instance, it can be transformed into various chloropropenes through processes like flash vacuum pyrolysis over magnesium, representing an important application of elimination chemistry to form carbon-carbon double bonds. fishersci.com

Beyond its role as a synthetic building block, this compound is utilized as an intermediate in the synthesis of agrochemicals, including herbicides and pesticides. nih.gov Its solvent properties also make it applicable in various organic synthesis and extraction processes. nih.govfishersci.com Current research involving this compound spans fundamental mechanistic studies to practical synthetic applications. fishersci.com Its inherent reactivity, especially towards nucleophiles, facilitates further chemical transformations, making it a subject of interest for exploring new reaction pathways. Recent studies have also explored its utility in the design and synthesis of novel insecticide derivatives, such as analogues of the highly active insecticide pyridalyl (B1679942). synquestlabs.comcenmed.com

Physical Properties of this compound

The physical properties of this compound are crucial for its handling and application in chemical processes. It typically appears as a colorless liquid with a sweet, chloroform-like odor. nih.govfishersci.com

Table 1: Key Physical Properties of this compound

| Property | Value | Source Index |

| Molecular Formula | C₃H₄Cl₂ | sigmaaldrich.comsigmaaldrich.comchem960.comwikipedia.orgnih.govwikipedia.orgnist.govchem960.com |

| Molecular Weight | 110.97 g/mol | sigmaaldrich.comsigmaaldrich.comchem960.comnih.govnist.govchem960.com |

| Appearance | Colorless liquid | nih.govfishersci.com |

| Odor | Sweet, chloroform-like | fishersci.com |

| Boiling Point | 76-77 °C (349.7 K) | sigmaaldrich.comsigmaaldrich.comcdc.gov |

| Density | 1.1675 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.comcdc.gov |

| Refractive Index | 1.445 | sigmaaldrich.comcdc.gov |

| Water Solubility | Low solubility | chem960.com |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, chloroform |

Spectroscopic Characterization

This compound's structure and purity are often confirmed using various spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy are routinely employed to elucidate its molecular structure and confirm the arrangement of atoms. chem960.comsynquestlabs.comcenmed.com Infrared (IR) spectroscopy provides information about the functional groups present, while high-resolution mass spectrometry (HRMS) is used to determine its exact molecular weight and confirm its elemental composition. chem960.comchem960.comsynquestlabs.comcenmed.com

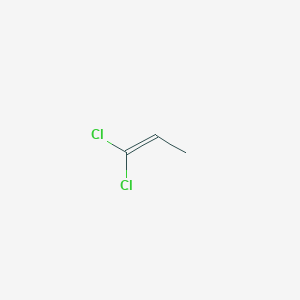

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1-dichloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2/c1-2-3(4)5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIDIVBQUMFXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2 | |

| Record name | DICHLOROPROPENES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029910 | |

| Record name | 1,1-Dichloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichloropropenes is a colorless liquids. Insoluble in water. Used as soil fumigants and in organic synthesis., Clear faintly yellow liquid; [MSDSonline] | |

| Record name | DICHLOROPROPENES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 2.7X10+3 mg/l at 20 °C | |

| Record name | DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

90.8 [mmHg], 24 mm Hg at 25 °C | |

| Record name | 1,1-Dichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

OTHER CHLORINATED HYDROCARBONS MAY BE PRESENT AS IMPURITIES AND STABILIZERS. THESE INCLUDE CHLOROPICRIN, ISOMERS OF DICHLOROPROPANE, DICHLOROPROPENE AND EPICHLOROHYDRIN. | |

| Record name | DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

26952-23-8, 563-58-6 | |

| Record name | DICHLOROPROPENES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18249 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloropropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dichloropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-DICHLOROPROPENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dichloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DICHLOROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C5688865R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Derivatization Methodologies of 1,1 Dichloropropene

Synthetic Routes to 1,1-Dichloropropene

The production of this compound can be achieved through various synthetic pathways, ranging from laboratory-scale preparations to potential industrial production routes.

At the laboratory scale, this compound (C3H4Cl2) can be produced through the reaction of propylene (B89431) with chlorine, among other methods, showcasing the importance of chlorination reactions in organic chemistry. solubilityofthings.com

Flash Vacuum Pyrolysis (FVP) is a technique in organic synthesis that involves heating a precursor molecule intensely and briefly under dynamic vacuum, followed by rapid condensation of the products. wikipedia.org While the direct synthesis of this compound via FVP from a simple precursor is not explicitly detailed in the available literature, related studies demonstrate the application of FVP in the synthesis of chloropropenes. For instance, 1,1-dichloropropane (B1633073) (C3H6Cl2), a related chlorinated hydrocarbon, has been utilized in the synthesis of chloropropenes through flash vacuum pyrolysis over magnesium. chemicalbook.inscientificlabs.co.ukresearchgate.net Gas-phase pyrolysis studies of 1,1-dichloropropane, conducted between 389.2 and 456.5 degrees Celsius at pressures ranging from 9 to 185 Torr, demonstrated first-order elimination kinetics, yielding 1-chloropropene with a cis-to-trans ratio of 1.20. This indicates a kinetically controlled process rather than thermodynamic equilibrium. The rate constant for this reaction follows the expression log₁₀(k/s⁻¹) = (14.32 ± 0.30) - (56,679 ± 821)/4.576T.

Industrial Production Pathways of this compound

Derivatization Strategies of this compound

The reactivity of this compound, particularly in the presence of nucleophiles, opens avenues for further chemical transformations and the synthesis of diverse derivatives. solubilityofthings.com

A series of novel chalcone (B49325) derivatives incorporating the this compound moiety have been designed and synthesized. rhhz.netpensoft.netnih.gov These compounds have been investigated for their biological activities, notably exhibiting antiviral properties. rhhz.netpensoft.netnih.govchemicalbook.com

Research findings indicate that most of these chalcone derivatives demonstrated moderate to good antiviral activity against tobacco mosaic virus (TMV) at a concentration of 500 μg/mL. rhhz.netnih.gov One particular derivative, compound 7h, showed significant in vivo inactivation activity against TMV, with an EC50 value of 45.6 μg/mL and an EC90 value of 327.5 μg/mL. rhhz.netnih.gov This efficacy was comparable to that of the commercially available antiviral agent Ningnanmycin (EC50: 46.9 μg/mL, EC90: 329.4 μg/mL) and superior to Ribavirin (EC50: 145.1 μg/mL, EC90: 793.1 μg/mL). rhhz.netnih.gov

Table 1: Antiviral Activity of a Novel Chalcone Derivative (Compound 7h) against TMV

| Compound | EC50 (μg/mL) | EC90 (μg/mL) |

| Compound 7h | 45.6 | 327.5 |

| Ningnanmycin | 46.9 | 329.4 |

| Ribavirin | 145.1 | 793.1 |

Beyond chalcones, this compound has served as a building block for designing and synthesizing derivatives with other specific applications, particularly in the field of insecticides. sioc-journal.cn

A series of novel this compound derivatives containing N-heterocycles were synthesized through a strategy of active substructure combination. nih.gov Preliminary bioassays revealed that many of these compounds exhibited good larvicidal activity against the Oriental armyworm at a concentration of 500 μg/mL. nih.gov For instance, compounds 6a, 6b, 6c, 6d, 6e, 6f, 6i, 6l, 6m, and 6o all demonstrated a 100% inhibition rate against the Oriental armyworm. nih.gov Some of these target compounds also displayed insecticidal activity against Aphis craccivora at the same concentration. nih.gov

Further research focused on developing new pyridalyl (B1679942) analogues by incorporating structurally diverse substituted heterocycle rings in place of the pyridine (B92270) ring of pyridalyl. researchgate.netresearchgate.net These derivatives were designed to combat resistant pests. researchgate.netresearchgate.net Compound IIa emerged as a promising candidate, showing a significantly better 14-day control effect against diamondback moths and longer duration of efficacy compared to pyridalyl in field trials. researchgate.netresearchgate.net

Another study explored azidopyridryl-containing dichloropropene ether derivatives, focusing on modifications to the middle alkyl chain of pyridalyl. Screening results indicated that these synthesized compounds showed moderate to high insecticidal activities. Notably, compound III-10 exhibited an LC50 value of 0.831 mg L-1 against Plutella xylostella (diamondback moth), which was superior to pyridalyl's LC50 of 2.021 mg L-1. Compound III-10 also demonstrated a relatively broad insecticidal spectrum against other Lepidoptera pests, including Mythimna separata, Chilo suppressalis, Ostrinia nubilalis, and Cnaphalocrocis medinalis. In field trials, III-10 showed improved control efficiency against Chilo suppressalis compared to pyridalyl.

Table 2: Insecticidal Activity of this compound Derivatives against Oriental Armyworm

| Compound | Inhibition Rate against Oriental Armyworm (500 μg/mL) |

| 6a | 100% |

| 6b | 100% |

| 6c | 100% |

| 6d | 100% |

| 6e | 100% |

| 6f | 100% |

| 6i | 100% |

| 6l | 100% |

| 6m | 100% |

| 6o | 100% |

Table 3: Comparative Insecticidal Activity against Plutella xylostella

| Compound | LC50 (mg L-1) against P. xylostella |

| Compound III-10 | 0.831 |

| Pyridalyl | 2.021 |

Structural Characterization of this compound Derivatives via Spectroscopic Techniques (e.g., ¹H NMR, ¹³C NMR, HRMS, X-ray Diffraction)

The structural elucidation of this compound and its derivatives relies heavily on a suite of advanced spectroscopic techniques. These methods provide comprehensive information regarding the molecular structure, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by providing information about the hydrogen atoms within a molecule. Chemical shifts (δ) are typically reported in parts-per-million (ppm) relative to tetramethylsilane (B1202638) (TMS) or residual undeuterated solvent, and coupling constants (J) indicate the interactions between neighboring protons. epa.gov

For this compound derivatives, ¹H NMR is routinely employed to confirm their structures. For example, in the characterization of an insecticide analogue (specifically, a this compound derivative with a complex heterocycle), characteristic ¹H NMR signals were observed. researchgate.net

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment (Example Derivative) |

| 7.38 | d | 8.8 | 1H | Aromatic H |

| 6.98 | d | 8.8 | 1H | Aromatic H |

| 6.83 | s | - | 2H | Aromatic H |

| 6.11 | t | 6.4 | 1H | CH=C(Cl)₂ |

| 4.78 | t | 6.4 | 2H | OCH₂ |

| 4.58 | d | 6.4 | 2H | CH₂-C(Cl)₂ |

| 4.13 | t | 6.4 | 2H | OCH₂ |

| 2.35–2.32 | m | - | 2H | CH₂ |

| Citation: researchgate.net |

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insights into the carbon skeleton of a molecule. Similar to ¹H NMR, chemical shifts are reported in ppm relative to TMS. The positions of carbon signals are highly sensitive to the electronic environment, allowing for the differentiation of various carbon types (e.g., sp², sp³ carbons, carbons bearing electronegative atoms). epa.govdocbrown.info

The structures of this compound derivatives are also confirmed using ¹³C NMR. For the same insecticide analogue mentioned previously, specific ¹³C NMR signals were reported, corresponding to different carbon environments within the molecule. researchgate.net

Table 2: Representative ¹³C NMR Data for a this compound Derivative

| Chemical Shift (δ, ppm) | Assignment (Example Derivative) |

| 164.20 | Carbonyl C |

| 153.95 | Aromatic C |

| 150.88 | Aromatic C |

| 145.69 | Aromatic C |

| 130.73 | Aromatic C |

| 129.66 | Aromatic C |

| 124.47 | Aromatic C |

| 120.06 | Aromatic C |

| 115.19 | C=C(Cl)₂ (C1) |

| 114.51 | C=C(Cl)₂ (C2) |

| 69.88 | OCH₂ |

| 65.43 | OCH₂ |

| 64.64 | OCH₂ |

| 29.38 | CH₂ |

| Citation: researchgate.net |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular weight of a compound, which allows for the precise determination of its elemental composition. HRMS data is typically obtained in positive ion mode, often using techniques like electron spray ionization (ESI). epa.gov The accuracy of HRMS data is crucial for confirming the molecular formula of newly synthesized derivatives.

For this compound derivatives, HRMS is consistently used to verify their molecular formulas. For example, in the synthesis of various this compound-containing insecticide analogues, HRMS data confirmed the calculated molecular weights. researchgate.net

Table 3: Representative HRMS Data for this compound Derivatives

| Compound | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

| Derivative A | 456.9447 | 456.9470 |

| Derivative B | 511.9215 | 511.9239 |

| Derivative C | 507.9711 | 507.9738 |

| Derivative D | 513.9417 | 513.9417 |

| Derivative E | 550.9842 | 550.9822 |

| Derivative F | 508.9372 | 508.9361 |

| Derivative G | 526.9866 | 526.9862 |

| Derivative H | 490.9899 | 490.9906 |

| Citation: researchgate.net |

X-ray Diffraction

In the context of this compound derivatives, X-ray diffraction analysis has been utilized for representative compounds to unequivocally establish their structures. For instance, two specific this compound derivatives (compounds Ic and IIa from the insecticide study) were further characterized by X-ray diffraction, with their crystal structures providing conclusive evidence of their molecular arrangement. researchgate.netresearchgate.net

Reaction Mechanisms and Chemical Reactivity of 1,1 Dichloropropene

Computational Chemistry Approaches to 1,1-Dichloropropene Reactivity

Computational chemistry provides valuable insights into the reactivity of this compound by modeling its electronic structure and reaction pathways.

Quantum chemical calculations, such as those employing the HF/6-31G method, have been utilized to study the molecular orbitals of compounds like this compound. acs.org These calculations can determine the highest occupied molecular orbital (HOMO) and natural bond orbitals (NBO). acs.orgepfl.ch For this compound, NBO analysis has successfully identified a π-type orbital exclusively localized on the C–C double bond. acs.org The energy of the HOMO is a significant parameter in quantum chemistry calculations, as it relates to a molecule's ability to donate electrons and its chemical stability. researchgate.net NBO analysis transforms delocalized canonical molecular orbitals into localized bonding and lone-pair orbitals, which helps in understanding the molecule's formal Lewis structure. acs.orgrsc.org

Theoretical modeling techniques are applied to understand various aspects of this compound's reactivity, including ionization, protonation, and electrophilic addition. Experimental evidence and theoretical predictions have explored the effects of molecular conformation on inner-shell ionization energies, with studies on chlorosubstituted propenes including this compound. acs.orgresearchgate.net These analyses involve determining site-specific adiabatic ionization energies from spectra using theoretical ab initio calculations to predict vibrational structures. researchgate.net While direct theoretical modeling of ionization, protonation, and electrophilic addition specifically for this compound was not detailed in the provided search results, general principles of these reactions in similar halogenated alkenes are well-established in computational chemistry. For example, electrophilic addition to alkenes often involves carbocation intermediates, and their stability can be modeled computationally. sci-hub.se

Correlation between Molecular Orbitals and Reaction Rates with Oxidants (e.g., Ozone)

The reaction of olefins, including this compound, with ozone is largely governed by the Frontier Molecular Orbital (FMO) theory, which describes the interaction between the Highest Occupied Molecular Orbital (HOMO) of the olefin (as the dipolarophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of ozone (as the dipole) acs.org. This interaction is primarily a π-like orbital interaction, with the relevant molecular orbitals located on the C-C double bond of the olefin and the two terminal oxygen atoms of ozone acs.org.

For this compound specifically, computational studies have revealed the distribution of its HOMO. Approximately 62% of the HOMO is concentrated over the C-C double bond, 33% over the two chlorine atoms, and 6% over the methyl group acs.org. This distribution highlights the significant role of the double bond and the adjacent chlorine atoms in its reactivity. A natural bond orbital (NBO) analysis further confirms a π-type orbital exclusively localized on the C-C double bond of this compound acs.org.

The electron density of the C=C double bond is a primary factor dictating the rate of reaction with ozone dss.go.th. Generally, increasing chlorine substitution on an olefin tends to decrease the rate constant of ozone addition due to the electron-withdrawing nature of chlorine atoms, which reduces the electron density of the double bond dss.go.th. Despite this, this compound exhibits a notable reaction rate with ozone.

Detailed Research Findings and Data:

Kinetic studies have provided quantitative data on the reaction rates of this compound with ozone in different phases:

Vapor-phase reaction: The rate constant for the reaction of this compound with ozone molecules in the vapor phase has been estimated to be 0.023 × 10⁻¹⁷ cm³/molecule-sec at 25 °C. This rate constant corresponds to an atmospheric half-life of approximately 49 days, assuming an atmospheric concentration of 7 × 10¹¹ hydroxyl radicals per cm³ nih.gov.

Aqueous-phase reaction: In aqueous solutions, the rate constant for the reaction of this compound with ozone has been measured at 2.6 × 10³ dm³ mol⁻¹ s⁻¹ dss.go.th. This value indicates that this compound reacts considerably faster with ozone in water compared to some other chlorinated ethenes, such as 1,1-dichloroethene (110 dm³ mol⁻¹ s⁻¹) or trichloroethene (14 dm³ mol⁻¹ s⁻¹) dss.go.th.

The primary reaction mechanism for olefins with ozone in aqueous solution typically follows the Criegee mechanism, where the double bond cleaves to form a carbonyl compound and a hydroxyhydroperoxide dss.go.th. In the case of this compound, this cleavage can lead to the formation of hydrochloric acid (HCl) and carbon dioxide (CO₂) as products, with hydroxyethylhydroperoxide as an intermediate dss.go.th.

The following table summarizes the reaction rate constants of this compound with ozone:

| Environment | Oxidant | Rate Constant | Temperature | Reference |

| Vapor-phase | Ozone | 0.023 × 10⁻¹⁷ cm³/molecule-sec | 25 °C | nih.gov |

| Aqueous solution | Ozone | 2.6 × 10³ dm³ mol⁻¹ s⁻¹ (or M⁻¹ s⁻¹) | Unspecified | dss.go.th |

This data demonstrates the distinct reactivity of this compound with ozone in different environments, influenced by its molecular orbital characteristics and the electron density of its double bond.

Environmental Fate and Degradation of 1,1 Dichloropropene

Environmental Distribution and Partitioning

1,1-Dichloropropene is not commonly found at measurable concentrations in air, surface water, drinking water, groundwater, soil, or food wikipedia.orgfishersci.ie. However, it has been detected in a significant percentage of water samples, although often below quantifiable limits wikipedia.orgfishersci.ie. The presence of 1,1-DCP in water samples is not typically attributed to direct release, as its large-scale production or use is not reported wikipedia.org. Instead, it may be formed as a metabolite during the anaerobic degradation of higher chlorinated propenes wikipedia.org.

Volatilization from Aqueous Solutions

Volatilization from water surfaces is considered an important environmental fate process for this compound due to its estimated Henry's Law constant of 1.3 x 10⁻³ atm-cu m/mole guidetopharmacology.org. This property indicates a strong tendency for the compound to transfer from the aqueous phase to the atmosphere.

Based on this Henry's Law constant, estimated volatilization half-lives for this compound from model water bodies are presented in Table 1. guidetopharmacology.org

Table 1: Estimated Volatilization Half-Lives of this compound from Model Water Bodies

| Water Body Type | Depth (m) | Flow Velocity (m/sec) | Wind Velocity (m/sec) | Estimated Half-Life | Source |

| Model River | 1 | 1 | 3 | 1 hour | guidetopharmacology.org |

| Model Lake | 1 | 0.05 | 0.5 | 4 days | guidetopharmacology.org |

Hydrolysis in Aqueous Solutions

The hydrolysis of this compound in aqueous solutions is expected to be significantly slower compared to other dichloropropene isomers. This reduced rate is attributed to the inhibiting effect of the vinylic chlorine atoms present in its molecular structure fishersci.ie. While a general hydrolysis half-life of 11 days at 15-25 °C has been reported for "dichloropropene" pesticide formulations, specific data for this compound's hydrolysis rate are limited, with expectations pointing to a much slower process fishersci.ieguidetopharmacology.org.

Atmospheric Degradation Pathways

In the atmosphere, vapor-phase this compound is primarily degraded through reactions with photochemically produced hydroxyl radicals (OH) and, to a lesser extent, with ozone (O₃) guidetopharmacology.org. While specific data for this compound's atmospheric degradation are limited, its photooxidation is expected to be similar to that of 1,3-Dichloropropene (B49464) based on their physical and chemical properties wikipedia.org.

Estimated atmospheric degradation parameters for this compound are summarized in Table 2. guidetopharmacology.org

Table 2: Estimated Atmospheric Degradation Parameters of this compound

| Degradation Pathway | Rate Constant (cm³/molecule-sec) | Temperature (°C) | Estimated Half-Life | Source |

| Reaction with Hydroxyl Radicals | 3.9 x 10⁻¹² | 25 | 3 days | guidetopharmacology.org |

| Reaction with Ozone | 0.023 x 10⁻¹⁷ | 25 | 49 days | guidetopharmacology.org |

Direct photolysis of this compound is not anticipated to be a significant removal mechanism, as it lacks chromophores that absorb at wavelengths greater than 290 nm, which are characteristic of the environmental UV spectrum guidetopharmacology.org.

Bioremediation and Biodegradation of this compound

The biodegradation of this compound is an important process in its environmental fate, particularly in subsurface environments. Research indicates that 1,1-DCP can be formed as a metabolite during the anaerobic degradation of more highly chlorinated propenes wikipedia.org.

Microbial Degradation Mechanisms

Microbial action plays a crucial role in the degradation of halogenated compounds like this compound. Under certain natural conditions, this compound can undergo biological reductive dechlorination, transforming into less chlorinated compounds such as vinyl chloride (VC) and ultimately ethane (B1197151) nih.gov. This process is particularly relevant in anaerobic environments where reductive dechlorination pathways are active.

For related compounds, such as 1,3-Dichloropropene, microbial degradation has been extensively studied. For instance, Pseudomonas cichorii 170, a gram-negative bacterium isolated from soils repeatedly treated with 1,3-Dichloropropene, can utilize low concentrations of 1,3-Dichloropropene as a sole carbon and energy source uni.lufishersci.ie. This suggests the potential for similar microbial mechanisms to degrade this compound, although specific studies on 1,1-DCP are less common.

Enzymatic Biotransformation (e.g., Haloalkane Dehalogenase)

Enzymatic biotransformation, particularly through the action of dehalogenases, is a key mechanism for the degradation of halogenated aliphatic compounds. Haloalkane dehalogenases (HLDs) are a class of hydrolytic enzymes (EC 3.8.1.5) that catalyze the cleavage of carbon-halogen bonds, replacing the halogen substituent with a hydroxyl group from water nih.govwmo.intctdbase.org. This hydrolytic dehalogenation is often the initial step in the aerobic degradation of such compounds, allowing microorganisms to further metabolize them as carbon and/or energy sources nih.gov.

While haloalkane dehalogenases have been well-characterized for their activity on various halogenated alkanes and some alkenes (e.g., 1,2-dichloroethane, 1,2,3-trichloropropane) nih.govuni.lu, direct evidence of this compound as a specific substrate for these enzymes is less documented. However, the general catalytic mechanism and broad substrate specificity of HLDs suggest their potential involvement in the biotransformation of this compound, given its structural similarity to other halogenated aliphatics that are known substrates wmo.intctdbase.org. For example, studies on Pseudomonas cichorii 170, which degrades 1,3-Dichloropropene, indicate the presence of a dehalogenase gene homologous to the dhlA gene encoding haloalkane dehalogenase from Xanthobacter autotrophicus GJ10 uni.lufishersci.ie. This highlights the enzymatic capacity within microbial communities to dehalogenate such compounds, which could extend to this compound.

Degradation Products and Their Environmental Persistence

Detailed information concerning the specific degradation products of this compound and their environmental persistence is scarce due to limited dedicated research. cdc.govnih.gov While the ultimate degradation products of organic chemicals are typically water, carbon dioxide, and minerals oregonstate.edu, the intermediate degradation pathways and specific byproducts for this compound are not well-documented in the available literature.

It is crucial to differentiate this compound from other related chlorinated compounds for which degradation products have been identified. For instance, degradation products such as chloroacetyl chloride, phosgene, formaldehyde, formic acid, hydrochloric acid, carbon monoxide, and nitric acid are associated with the degradation of 1,1-Dichloroethene (1,1-DCE). clu-in.orgcdc.gov Similarly, products like 3-chloroallyl alcohol and 3-chloroacrylic acid are known degradation products of 1,3-dichloropropene. cluin.orgwho.int Therefore, specific intermediate degradation products directly attributable to this compound cannot be definitively stated based on current data.

The environmental persistence of this compound is influenced by the aforementioned degradation processes. The reported hydrolysis half-life of 11 days for a pesticide formulation suggests a moderate persistence in water under specific conditions. nih.gov However, the expectation of a much slower hydrolysis rate for the pure compound, owing to its vinylic chlorine atoms, implies a potentially longer persistence in aqueous environments where hydrolysis is a primary degradation pathway. nih.gov In the atmosphere, despite photooxidation being the anticipated main removal route, the absence of specific half-life data for 1,1-DCPe makes it challenging to precisely quantify its atmospheric persistence. cdc.govnih.gov

Table 1: Environmental Fate Parameters of this compound

| Environmental Compartment | Primary Degradation Mechanism(s) | Half-life / Persistence Notes | Specific Degradation Products | References |

| Air | Photooxidation with hydroxyl radicals; Ozonolysis; Direct photolysis | Expected to be similar to 1,3-dichloropropene; specific half-life data for 1,1-DCPe not available. Exists solely as vapor. | Not explicitly identified for 1,1-DCPe. | nih.govcdc.govnih.gov |

| Water | Hydrolysis; Volatilization | Hydrolysis half-life: 11 days (for pesticide formulation at 15-25 °C). Hydrolysis expected to be much slower than 1,3-dichloropropene. | Not explicitly identified for 1,1-DCPe. | nih.govnih.gov |

| Soil/Sediment | Biodegradation; Hydrolysis | Data largely unavailable; expected to biodegrade similarly to 1,3-dichloropropene, but hydrolysis much slower. | Not explicitly identified for 1,1-DCPe. | nih.gov |

Toxicological Research on 1,1 Dichloropropene

Mechanisms of Toxicity

Research into 1,1-DCP has identified specific mechanisms through which it exerts its toxic effects, primarily involving direct tissue interactions and metabolic bioactivation.

Portal-of-Entry Effects and Hyperplastic Response

The primary toxic effects associated with 1,1-dichloropropene are characterized as portal-of-entry effects nih.govuni.luuni.lu. These effects are a direct consequence of the chemical reactivity and physicochemical properties of the compound nih.govuni.lu. Repeated exposure and subsequent irritation in target tissues can lead to a hyperplastic response nih.govuni.luuni.lu. For instance, the respiratory tract is a target tissue following inhalation exposure, while the forestomach in rats can be affected by oral exposure uni.lu. Studies have indicated relatively high concentrations of dichloropropenes, including 1,1-DCP, in target tissues such as nasal turbinates, urinary bladder, and kidney uni.lu.

Glutathione (B108866) Transferase-Dependent Bioactivation and Mutagenicity

A key mechanism of toxicity for this compound involves its bioactivation, which is catalyzed by glutathione transferase, specifically the GSTT1-1 enzyme nih.govuni.luuni.lurmreagents.comebi.ac.uknih.gov. This enzymatic process facilitates the reaction of 1,1-DCP with glutathione (GSH), leading to the formation of a single unsaturated S-conjugate that retains one chlorine atom nih.govuni.lu. It has been postulated that the thiolate ion of glutathione attacks the C2 position of this compound, resulting in the generation of a mutagenic episulfonium ion nih.govuni.luuni.lurmreagents.com. This proposed bioactivation pathway is supported by evidence of 1,1-DCP's mutagenicity in Salmonella typhimurium strain RSJ100, a strain engineered to express the rat GSTT1-1 gene uni.lurmreagents.comebi.ac.uknih.gov.

Comparatively, the bioactivation mechanism of 1,1-DCPe differs from its structural congeners, such as 1,1-dichloroethylene (1,1-DCE) and 1,3-dichloropropene (B49464) (1,3-DCPe) rmreagents.com. Neither 1,1-DCE nor 1,3-DCPe exhibited enhanced mutagenicity in the RSJ100 strain, suggesting that GSTT1-1 does not activate these congeners in the same manner rmreagents.com. Notably, 1,1-DCPe was found to be approximately 5000 times more mutagenic than its ethene congener, 1,1-dichloroethylene rmreagents.com.

Genotoxicity Studies

Extensive genotoxicity studies have been conducted on this compound to assess its potential to induce genetic damage.

Mutagenicity in Salmonella typhimurium

In standard Salmonella typhimurium assays, 1,1-DCPe generally showed negative results for mutagenicity in strains such as TA98, TA100, TA1535, and TA104, both with and without S9 metabolic activation rmreagents.comnih.gov. However, when tested in Salmonella typhimurium strain RSJ100, which expresses the rat GSTT1-1 gene, 1,1-DCPe demonstrated clear mutagenic activity uni.lurmreagents.comebi.ac.uknih.gov. This indicates that 1,1-DCPe acts as a base-substitution mutagen that requires activation by GSTT1-1 rmreagents.com. Mixed results for mutagenicity were reported for S. typhimurium TA100 in some studies, but positive results were observed in TA100-based strains expressing glutathione transferase in the presence of glutathione nih.gov.

Induction of Frameshift Mutations in Transgenic Models (e.g., Lambda Transgenic Medaka)

In vivo studies using the lambda transgenic medaka (Oryzias latipes) model have provided significant evidence for the mutagenicity of this compound uni.lumetabolomicsworkbench.orgwikipedia.orgwikipedia.org. Sub-chronic exposure to 1,1-DCP in this model was shown to induce frameshift mutations, marking the first in vivo demonstration of its mutagenic potential metabolomicsworkbench.org.

A study involving a 6-week sub-chronic exposure revealed a concentration-dependent increase in the mutant frequencies (MF) of the cII target gene in the livers of exposed fish uni.lumetabolomicsworkbench.orgwikipedia.org. The mutant frequencies observed are detailed in the table below:

Table 1: Mutant Frequencies in Lambda Transgenic Medaka Liver Following this compound Exposure

| 1,1-DCP Concentration (mg/L) | Mutant Frequency (x 10⁻⁵) | Fold Induction (vs. Control) |

| Control | Not specified | 1 (Baseline) |

| 0.44 | 18.4 | 6 |

| 16.60 | 96.3 | 32 |

Data derived from uni.lumetabolomicsworkbench.org.

Analysis of the mutations recovered from treated fish showed a distinctive mutational spectrum, with a predominant occurrence of +1 frameshift mutations uni.lumetabolomicsworkbench.org. These frameshifts were induced 166-fold above the levels observed in untreated animals uni.lumetabolomicsworkbench.org. The majority of these +1 frameshift insertions occurred at thiamine (B1217682) and adenine (B156593) sites metabolomicsworkbench.org.

DNA Damage and Fragmentation

Studies investigating direct DNA damage by 1,1-DCPe have shown that it did not induce DNA damage in human lymphoblastoid cells that were deficient in GSTT1-1 rmreagents.com. Furthermore, 1,1-DCPe only induced apoptosis in these cells at a relatively high concentration of 5 mM rmreagents.com.

Reproductive and Developmental Toxicity Assessments

Current scientific literature indicates a notable absence of specific studies on the reproductive and developmental toxicity of this compound. Comprehensive assessments, including subchronic-duration, chronic-duration, developmental toxicity, and reproductive toxicity studies, have not been identified for this compound via either oral or inhalation routes epa.gov. Similarly, a review of available data explicitly states that no studies reporting the reproductive toxicity or teratogenic effects of this compound were found nih.gov. Furthermore, a toxicological profile for dichloropropenes notes that no data are available for this compound regarding developmental toxicity by any route of exposure cdc.gov.

The lack of data means that detailed research findings or specific data tables on the reproductive and developmental effects of this compound cannot be presented.

Table 1: Summary of Reproductive and Developmental Toxicity Assessments for this compound

| Assessment Type | Species | Route of Exposure | Key Findings | Reference |

| Reproductive Toxicity | Not available | Not available | No studies identified. epa.govnih.gov | epa.govnih.gov |

| Developmental Toxicity | Not available | Not available | No studies identified. epa.govcdc.gov | epa.govcdc.gov |

Analytical Methodologies for 1,1 Dichloropropene

Chromatographic Techniques

Chromatographic methods are central to the separation, identification, and quantification of 1,1-Dichloropropene from complex sample matrices.

Gas Chromatography (GC) coupled with Photoionization Detection (PID) or Electrolytic Conductivity Detection (ELCD) is a widely utilized technique for the analysis of this compound. EPA Method 502.2, for instance, is specifically designed to measure this compound in water using GC followed by either PID or ELCD in series cdc.govusgs.govgcms.czscribd.com. The PID is effective for detecting aromatic or unsaturated volatile organic compounds, while the ELCD is sensitive to organohalides, making the combination suitable for compounds like this compound which contains chlorine atoms and a double bond usgs.govepa.govaccustandard.com.

EPA Method 8021A and 8021B also employ GC with PID and a Hall electrolytic conductivity detector (HECD), a type of ELCD, in series for the determination of halogenated and aromatic volatile organic compounds, including this compound, in various solid waste matrices, groundwater, and aqueous samples epa.govaccustandard.comitesm.mxchromtech.com.au. The typical applicable concentration range for these methods is approximately 0.02 to 200 µg/L, with a reported detection limit for this compound around 0.02 µg/L (ppb) usgs.gov.

Table 1: Typical Performance Data for this compound using GC/PID/ELCD (EPA Method 502.2)

| Parameter | Value | Unit | Source |

| Detection Limit | 0.02 | µg/L (ppb) | cdc.gov |

| Applicable Range | 0.02 - 200 | µg/L | usgs.gov |

| Percent Recovery | 103% (SL) | % | |

| Relative Standard Deviation (RSD) | 3.30% (SL) | % |

Note: SL refers to spiked laboratory samples.

Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive and selective technique widely applied for the analysis of this compound. EPA Method 524.2 specifically utilizes a purge and trap sample preparation step followed by GC/MS for the analysis of this compound in water cdc.govgcms.czepa.govglsciences.eu. This method is capable of quantifying volatile organic compounds with boiling points typically below 200 °C that are insoluble or slightly soluble in water nih.gov.

GC/MS is considered a robust analytical technique for volatile organic compounds in environmental samples due to its ability to provide accurate identification and quantification, which is particularly advantageous in cases where chromatographic coelutions might occur with other compounds phenomenex.com. Headspace GC/MS (HS-GC/MS) is also employed for the analysis of this compound in water, demonstrating detection thresholds ranging from 0.05 to 0.3 µg/L sartorius.comsartorius.com. For EPA Method 524.2, the reported sample detection limit for this compound is 0.02 ppb, with a percent recovery of 98% cdc.gov.

Table 2: Performance Data for this compound using GC/MS

| Method | Matrix | Detection Limit | Percent Recovery | Reference |

| EPA 524.2 | Water | 0.02 ppb | 98% | cdc.gov |

| HS-GC/MS | Water | 0.05 - 0.3 µg/L | Not specified | sartorius.comsartorius.com |

While Gas Chromatography is the predominant technique for volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) has also been noted as an analytical option. Reverse phase (RP) HPLC methods can be used for the analysis of this compound under relatively simple conditions sielc.com. The mobile phase typically consists of a mixture of acetonitrile, water, and phosphoric acid. For applications requiring Mass Spectrometry (MS) compatibility, phosphoric acid needs to be substituted with formic acid sielc.com. Columns such as Newcrom R1 and Newcrom C18 have been identified for the separation of this compound using these HPLC methods sielc.com. This liquid chromatography approach is scalable, making it suitable for isolating impurities in preparative separations and potentially applicable in pharmacokinetics sielc.com.

Gas Chromatography-Mass Spectrometry (GC/MS)

Detection Limits and Recovery Rates in Various Matrices

The detection limits and recovery rates for this compound vary depending on the sample matrix and the specific analytical method employed. Several standardized EPA and ASTM methods are applicable for the determination of this compound in environmental samples such as water, solid waste, and air cdc.gov.

Water Matrix: For water samples, purge and trap (P&T) followed by gas chromatography coupled with various detectors (e.g., Photoionization Detector (PID), Electrolytic Conductivity Detector (ELCD), or Mass Spectrometry (MS)) are common.

Table 1: Detection Limits and Recovery Rates for this compound in Water

| Analytical Method | Detector | Sample Detection Limit (ppb / µg/L) | Percent Recovery (%) | Reference |

| EPA Method 502.2 | GC/PID or ELCD | 0.02 | 103 | cdc.govusgs.gov |

| EPA Method 8260B | GC/MS | Not available | 102 | cdc.gov |

| ASTM Method D5790 | GC/MS | 0.18 | 107 | cdc.gov |

| Standard Method 6200B | GC/MS | 0.04 | 110 | cdc.gov |

| Standard Method 6200C | GC | 0.01 | 74 | cdc.gov |

| USGS-NWQL Method O-4127-96 | GC/MS | 0.028 | Not available | cdc.gov |

| EPA Method 524.2 | GC/MS | 0.02 (for 1,2-Dichloropropene, applicable to VOCs) | 98 (for 1,2-Dichloropropene) | cdc.gov |

General quantifiable concentrations of this compound detected in water samples have ranged from 0.001 to 5 ppb, with a mean concentration of 0.4 ppb nih.gov.

Solid Waste Matrix: For solid waste samples, methods often involve purge and trap, direct injection, or vacuum distillation coupled with GC/PID and/or ELCD, or GC/MS.

Table 2: Detection Limits and Recovery Rates for this compound in Solid Waste

| Analytical Method | Detector | Sample Detection Limit (ppb) | Percent Recovery (%) | Reference |

| EPA-OSW Method 8021B | GC/PID and/or ELCD | 0.02 | 103 | cdc.gov |

| EPA-OSW Method 8260B | GC/MS | Not available | 102 | cdc.gov |

Air Matrix (Workplace Air): For air samples, particularly in workplace environments, thermal desorption followed by gas chromatography with a hydrogen flame ionization detector (GC-FID) is a validated method.

Table 3: Performance Characteristics for this compound in Workplace Air

| Analytical Method | Adsorbent | Performance Metric | Value | Reference |

| Thermal Desorption/GC-FID | Tenax-TA | Correlation Coefficient | 0.9941 - 0.9986 | epa.govresearchgate.net |

| Thermal Desorption/GC-FID | Tenax-TA | Desorption Efficiency | 92.1% - 113.1% | epa.govresearchgate.net |

| Thermal Desorption/GC-FID | Tenax-TA | Relative Standard Deviation (RSD) | 0.6% - 17.4% | epa.govresearchgate.net |

| Thermal Desorption/GC-FID | Tenax-TA | Minimum Detectable Concentration (0.5 L air volume) | 0.01 - 0.1 mg/m³ | epa.govresearchgate.net |

Soil Matrix: While specific detailed data for this compound in soil matrices is less extensively reported in the provided sources, related compounds such as 1,3-Dichloropropene (B49464) have shown recovery rates within 70-120% in soil samples at fortification levels of 0.20 µg/kg and 1.0 µg/kg using purge and trap GC/MS epa.gov. This suggests similar methodologies could be applied, though specific validation for this compound would be required.

Applications of 1,1 Dichloropropene and Its Derivatives in Advanced Materials and Specialized Chemistry

Role as a Chemical Intermediate in Organic Synthesis

1,1-Dichloropropene serves as a significant chemical intermediate in numerous organic synthesis pathways. It is utilized in the production of herbicides and pesticides, contributing to the agricultural chemical industry. fishersci.se Beyond agrochemicals, this compound is broadly employed in general organic synthesis processes. wikipedia.org

The 1,1-dichloroalkene structural unit, which includes this compound, is a common motif found in many natural products. These units are crucial intermediates for the synthesis of various complex organic compounds, such as alkynes, halogenated acetylenes, and aromatic compounds. wikipedia.org The reactivity of this compound, particularly its susceptibility to nucleophilic attack, facilitates diverse chemical transformations, opening pathways for the creation of more intricate molecular structures. fishersci.se

Development of Novel Insecticides and Antiviral Agents

The chemical structure of this compound makes it a promising scaffold for the development of novel bioactive compounds, including insecticides and antiviral agents. Research has explored the synthesis of this compound derivatives as potential new insecticides. For instance, studies have focused on creating analogues of Pyridalyl (B1679942), a highly active insecticide against lepidopterous larvae. fishersci.cauni.lu

In one notable research effort, a series of this compound derivatives were designed and synthesized to bear diverse substituted heterocycle rings, replacing the pyridine (B92270) ring of Pyridalyl. Bioassays demonstrated that many of these newly synthesized compounds exhibited good insecticidal activity against Prodenia litura. Compound IIa, a specific this compound derivative from this series, proved to be a highly promising candidate. Field trials indicated that Compound IIa provided a significantly better 14-day control effect against diamondback moths and demonstrated longer efficacy compared to Pyridalyl, suggesting its strong potential for further development as a new insecticide for controlling lepidopteran insects. fishersci.cauni.lu

Beyond insecticides, the this compound moiety has also been incorporated into novel chalcone (B49325) derivatives, which have shown antiviral properties. Bioactivity assays of these compounds have indicated their potential as antiviral agents. nucleos.comatamankimya.comnih.gov

Table 1: Insecticidal Activity of a this compound Derivative (Compound IIa) Compared to Pyridalyl

| Compound | Target Pest (Example) | Observed Efficacy | Potential for Development |

| Compound IIa | Prodenia litura, Diamondback moths | Good insecticidal activity, better 14-day control, longer efficacy than Pyridalyl fishersci.cauni.lu | High potential as a new insecticide for lepidopteran insects fishersci.cauni.lu |

| Pyridalyl | Lepidopterous larvae | High activity fishersci.cauni.lu | Established insecticide fishersci.cauni.lu |

Potential in Polymerization Reactions

This compound also holds potential in polymerization reactions, contributing to the field of advanced materials. It has been identified as a monomer that can be involved in radical polymerization processes. Furthermore, research indicates its utility in the preparation of block copolymers, which are polymers composed of two or more distinct polymer blocks linked by covalent bonds. This suggests its role in creating polymers with tailored properties for specialized applications. uni.lu

Research into Specialized Industrial Processes

As an industrial solvent, this compound's physical and chemical properties are critical for its effective utilization in various industrial processes. fishersci.sewikipedia.org Its solubility characteristics, for instance, are essential for its manipulation in industrial applications and chemical synthesis. fishersci.se While specific detailed industrial processes solely reliant on this compound are subject to ongoing research and proprietary developments, its general classification as an industrial solvent and its use in organic synthesis underscore its foundational role in chemical manufacturing. wikipedia.org Mixtures containing dichloropropenes, including this compound, have also been historically used as soil fumigants for pest control, highlighting a specialized application in agriculture. wikipedia.org

Q & A

Basic Research: How can researchers systematically monitor 1,1-dichloropropene in environmental matrices, given its sporadic occurrence?

Methodological Answer:

To detect this compound in environmental samples, employ headspace gas chromatography-mass spectrometry (HS-GC-MS) or purge-and-trap GC-MS , which are validated for volatile organic compounds (VOCs) . Prioritize sampling in groundwater and soil near hazardous waste sites, as this compound has been detected in 0.01% of U.S. public water systems (mean concentration: 0.4 ppb) . Use EPA’s STORET database for historical water quality data and cross-validate findings with NPL site reports .

Basic Research: What experimental models are recommended for studying the toxicokinetics of this compound?

Methodological Answer:

Due to the lack of in vivo toxicokinetic data, initiate studies using in vitro hepatic microsomal assays to assess metabolic pathways. Evidence suggests that this compound undergoes glutathione conjugation, forming mutagenic episulfonium ions . Pair this with physiologically based pharmacokinetic (PBPK) modeling to extrapolate absorption and distribution patterns, leveraging structural similarities to 1,3-dichloropropene .

Advanced Research: How do biodegradation pathways of this compound differ from other isomers, and what experimental frameworks can elucidate this?

Methodological Answer:

Hypothesize that this compound’s two vinylic chlorine atoms inhibit hydrolysis compared to 1,3-dichloropropene . Test this via aerobic soil microcosm experiments under controlled humidity and pH. Use LC-HRMS to identify intermediate metabolites and compare degradation rates with structurally similar compounds (e.g., 1,2-dichloropropane). Validate findings with quantum chemical modeling to assess bond dissociation energies .

Advanced Research: What mechanisms underlie this compound’s mutagenicity, and how can they be distinguished from other chlorinated propenes?

Methodological Answer:

Investigate glutathione-mediated bioactivation using Ames tests with Salmonella TA100 strains, comparing mutagenic potency to 1,1-dichloroethene . Perform molecular docking simulations to analyze episulfonium ion interactions with DNA nucleobases. Contrast results with 1,3-dichloropropene’s mercapturic acid metabolites, which are non-mutagenic .

Basic Research: What methodologies are suitable for assessing acute toxicity of this compound in laboratory settings?

Methodological Answer:

Conduct OECD Guideline 423 acute oral toxicity studies in rodents, using gavage doses starting at 2,000 mg/kg (the lowest reported dose causing hepatic effects in rats) . Monitor biomarkers like serum ALT/AST for hepatotoxicity and urinary β₂-microglobulin for renal injury. Include negative controls with 1,3-dichloropropene to isolate isomer-specific effects .

Advanced Research: How can researchers validate analytical methods for this compound quantification in complex matrices?

Methodological Answer:

Follow EPA Method 524.4 for water samples, optimizing extraction parameters (e.g., purge time, trap adsorbents) to minimize matrix interference . Cross-validate using isotope dilution techniques with deuterated internal standards. For literature reviews, apply multi-database searches (e.g., STN International, EPA Chemical Dashboard) and validate chemical identifiers (CAS 563-58-6) to avoid synonym errors .

Advanced Research: What strategies can identify biomarkers of this compound exposure in epidemiological studies?

Methodological Answer:

Use untargeted metabolomics on urine samples from occupationally exposed populations, focusing on sulfur-containing metabolites. Compare results with in vitro glutathione adducts identified via high-resolution mass spectrometry (HRMS) . Validate findings using molecular epidemiology cohorts near NPL sites where this compound has been detected .

Basic Research: What factors influence the environmental persistence of this compound, and how can they be modeled?

Methodological Answer:

Develop fugacity models to predict soil-air partitioning, incorporating Henry’s Law constants (estimated from 1,3-dichloropropene data) . Conduct laboratory studies measuring hydrolysis rates at varying pH levels. Use QSAR (Quantitative Structure-Activity Relationship) tools to estimate degradation half-lives based on halogen substitution patterns .

Advanced Research: How does glutathione conjugation of this compound contribute to its toxicological profile, and what experimental systems can probe this?

Methodological Answer:

Employ recombinant human glutathione S-transferase (GST) isoforms in vitro to identify enzyme-specific conjugation rates. Use NMR spectroscopy to characterize episulfonium ion structures and CRISPR-edited cell lines (e.g., GST-knockout hepatocytes) to confirm mutagenicity mechanisms . Contrast with 2,3-dichloropropene, which lacks bioactivation .

Basic Research: What laboratory-scale synthesis methods yield high-purity this compound for experimental use?

Methodological Answer:

Synthesize this compound via dehydrochlorination of 1,2-dichloropropane using potassium hydroxide in ethanol . Purify via fractional distillation under inert atmosphere to prevent polymerization. Confirm purity (>98%) using GC-FID and compare retention times with NIST reference spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.